molecular formula C16H10BrFO2 B178824 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one CAS No. 179113-49-6

7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one

Cat. No. B178824
M. Wt: 333.15 g/mol
InChI Key: VREYDEFTMJMWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and as a tool for studying biological systems.

Mechanism Of Action

The mechanism of action of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Biochemical And Physiological Effects

7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. In addition, it has been shown to have antimicrobial activity against certain bacterial strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one in lab experiments is its potential as a tool for studying biological systems. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one. One of the main directions is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the study of the mechanism of action of this compound, which can lead to the development of more effective drugs. In addition, the study of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.

Scientific Research Applications

7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

179113-49-6

Product Name

7-(bromomethyl)-4-(4-fluorophenyl)-2H-chromen-2-one

Molecular Formula

C16H10BrFO2

Molecular Weight

333.15 g/mol

IUPAC Name

7-(bromomethyl)-4-(4-fluorophenyl)chromen-2-one

InChI

InChI=1S/C16H10BrFO2/c17-9-10-1-6-13-14(8-16(19)20-15(13)7-10)11-2-4-12(18)5-3-11/h1-8H,9H2

InChI Key

VREYDEFTMJMWKY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)CBr)F

synonyms

7-(broMoMethyl)-4-(4-fluorophenyl)-2H-chroMen-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4-fluorophenyl)-7-methyl-2H-chromen-2-one (24.0, 94.3 mmol), NBS (18.5 g, 103.8 mmol) and benzoyl peroxide (1.14 g, 4.72 mmol) in 470 mL of CCl4 was brought to reflux. The solution was left overnight at reflux and then filtered hot. Once cooled to rt the solvent was removed, the compound was dissolved in CH2Cl2 and a purification was done with a small pad of silica gel using hexane-EtOAc (8/2) to (1/1). The solvent was removed and the solid triturated with hexane-EtOAc and filtered to give the title compound. The remaining solvent was removed to give additional compound contaminated with some starting material and dibromo compound. 1H NMR (400 MHz, acetone-d6): δ 7.67 (2H, m), 7.55 (1H, s), 7.50 (1H, d), 7.40 (3H, m), 6.40 (1H, s) and 4.75 (2H, s).
Quantity
94.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One

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